SC-VC-Pab-mmae, a compound used in the development of antibody-drug conjugates (ADCs), features a unique structure that combines a cleavable linker with a cytotoxic agent. The compound consists of a valine-citrulline (VC) linker, a p-aminobenzyl (Pab) moiety, and monomethyl auristatin E (MMAE), which is known for its potent cytotoxic properties. This compound is primarily utilized in targeted cancer therapies, allowing for selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues.
SC-VC-Pab-mmae is classified under ADCs, which are therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells via monoclonal antibodies. The VC linker is cleavable, meaning that it can release the drug once inside the target cell, enhancing the therapeutic efficacy of the ADC. This compound is part of a broader category of ADCs that utilize various linkers and payloads to optimize drug delivery and minimize systemic toxicity.
The synthesis of SC-VC-Pab-mmae involves several key steps:
SC-VC-Pab-mmae has a complex molecular structure characterized by:
The molecular formula for SC-VC-Pab-mmae is , with a calculated mass of 1345.7811 Da .
The primary chemical reactions involved in the synthesis of SC-VC-Pab-mmae include:
SC-VC-Pab-mmae operates through a targeted delivery mechanism:
Relevant data includes its melting point (not specified) and solubility characteristics which are crucial for formulation in therapeutic applications.
SC-VC-Pab-mmae is primarily utilized in developing targeted cancer therapies through ADCs. Its applications include:
The ongoing research into optimizing its efficacy and safety profiles continues to advance the field of targeted cancer therapeutics.
SC-VC-PAB-MMAE is a complete linker-payload conjugate specifically engineered for constructing Antibody-Drug Conjugates. This compound consists of the monomethyl auristatin E (MMAE) cytotoxic agent connected to an antibody-attachment handle (succinimidyl carbamate, SC) through a protease-cleavable valine-citrulline (VC) dipeptide sequence and a self-immolative para-aminobenzyl carbamate (PAB) spacer [6] [8]. In ADC manufacturing, SC-VC-PAB-MMAE reacts with lysine residues on antibodies to form stable carbamate linkages, creating homogeneous conjugates. The VC-PAB component functions as a conditional activation system, remaining stable during systemic circulation but undergoing enzymatic cleavage within target cells to release the MMAE payload. MMAE exerts potent antitumor effects through microtubule disruption, inhibiting cell division and inducing apoptosis in malignant cells [6] [9]. The design rationalizes targeted cytotoxicity by restricting payload release to antigen-positive cells that internalize the ADC and subject it to lysosomal proteases.
The evolution of VC-based linker systems reflects iterative improvements in ADC technology. First-generation ADCs (2000-2011) employed chemically labile linkers with suboptimal stability. Gemtuzumab ozogamicin, approved in 2000, utilized an acid-labile hydrazone linker that demonstrated significant premature release of calicheamicin payload in plasma, contributing to its temporary market withdrawal [1] [5]. The introduction of protease-cleavable linkers addressed this limitation by leveraging lysosomal enzyme overexpression in tumor cells. The valine-citrulline dipeptide emerged as a preferred substrate for cathepsin B, a cysteine protease overexpressed in malignant tissues [2] [5]. Brentuximab vedotin (Adcetris®), approved in 2011, validated the VC platform clinically. It employed a maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (mc-VC-PABC) linker conjugated to MMAE, demonstrating enhanced plasma stability and targeted payload release [1] [9]. Subsequent optimization focused on improving plasma stability and tumor-specific activation. Research identified that incorporating a para-aminobenzyl carbamate spacer between the dipeptide and payload enables self-immolation after protease cleavage, facilitating efficient payload release [2] [5] [8].
Table 1: Evolution of Valine-Citrulline Linker-Payload Systems in ADCs
Development Phase | Representative ADC | Linker Chemistry | Key Advancement | Limitation Addressed |
---|---|---|---|---|
First Generation (2000) | Gemtuzumab Ozogamicin | Acid-labile hydrazone | Proof-of-concept | N/A |
Second Generation (2011) | Brentuximab Vedotin | mc-Val-Cit-PAB-MMAE | Protease-specific cleavage | Plasma stability |
Third Generation (2019-) | Multiple ADCs in trials | Modified VC linkers (e.g., cBu-Cit) | Enhanced cathepsin B specificity | Reduced off-target cleavage |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0